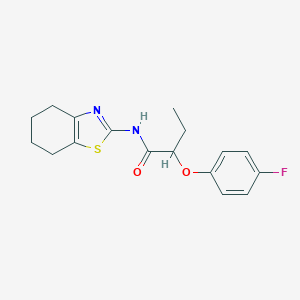
2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide, also known as FPH1, is a small molecule inhibitor that has been widely used in scientific research. FPH1 is a potent and selective inhibitor of the Hippo signaling pathway, which is a crucial signaling pathway involved in the regulation of cell proliferation, apoptosis, and differentiation. The Hippo pathway plays a critical role in the development and homeostasis of various organs and tissues, and its dysregulation has been linked to many diseases, including cancer.
作用機序
2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide works by selectively inhibiting the interaction between YAP and TEAD, which leads to the suppression of YAP-dependent transcriptional activity. YAP is a key transcriptional co-activator that is regulated by the Hippo signaling pathway, and its activity is tightly controlled by a complex network of protein-protein interactions and phosphorylation events. 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide binds to a specific pocket on the YAP protein and prevents its interaction with TEAD, which ultimately leads to the suppression of YAP-dependent transcriptional activity.
生化学的および生理学的効果
2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has been shown to have a significant impact on the Hippo signaling pathway and its downstream effects on cellular proliferation, apoptosis, and differentiation. Inhibition of the Hippo pathway by 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has been shown to promote cell proliferation and survival in various cell types. 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has also been shown to have anti-tumor effects in various cancer cell lines, suggesting that the Hippo pathway may be a potential target for cancer therapy.
実験室実験の利点と制限
One of the main advantages of 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is its selectivity for the Hippo signaling pathway, which allows for specific inhibition of this pathway without affecting other signaling pathways. 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has also been shown to be effective in various cell types and animal models, indicating its potential for use in preclinical studies. However, one of the limitations of 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is its low solubility, which can limit its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide and the Hippo signaling pathway. One area of interest is the development of more potent and selective inhibitors of the Hippo pathway, which could have significant therapeutic potential in the treatment of cancer and other diseases. Another area of research is the identification of new targets and pathways that interact with the Hippo pathway, which could provide new insights into the regulation of cellular proliferation and differentiation. Finally, the development of new animal models and experimental systems could help to further elucidate the role of the Hippo pathway in various biological processes.
合成法
The synthesis of 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide involves a multi-step process that starts with the reaction of 4-fluoronitrobenzene with 2-mercapto-1,3-benzothiazole to form 4-fluoro-2-mercaptobenzonitrile. The benzothiazole ring is then opened using sodium hydroxide to form 4-fluoro-2-mercaptobenzamide. The final step involves the reaction of 4-fluoro-2-mercaptobenzamide with 2-bromo-3,3,3-trifluoropropene in the presence of cesium carbonate to form 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide.
科学的研究の応用
2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has been widely used in scientific research to study the Hippo signaling pathway and its role in various biological processes. The Hippo pathway is a complex signaling network that involves a series of protein-protein interactions and phosphorylation events that ultimately regulate the activity of the transcriptional co-activators YAP and TAZ. 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has been shown to selectively inhibit the interaction between YAP and its transcriptional partner TEAD, which is a critical step in the Hippo signaling pathway.
特性
製品名 |
2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
|---|---|
分子式 |
C17H19FN2O2S |
分子量 |
334.4 g/mol |
IUPAC名 |
2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C17H19FN2O2S/c1-2-14(22-12-9-7-11(18)8-10-12)16(21)20-17-19-13-5-3-4-6-15(13)23-17/h7-10,14H,2-6H2,1H3,(H,19,20,21) |
InChIキー |
RFKYGXZILOUAIT-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=NC2=C(S1)CCCC2)OC3=CC=C(C=C3)F |
正規SMILES |
CCC(C(=O)NC1=NC2=C(S1)CCCC2)OC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)

![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)
![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)

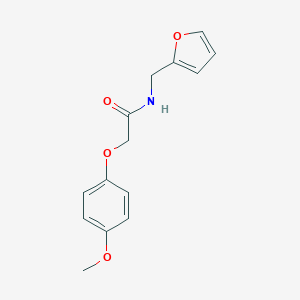
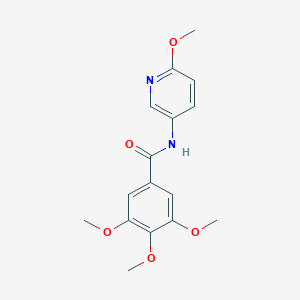
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)
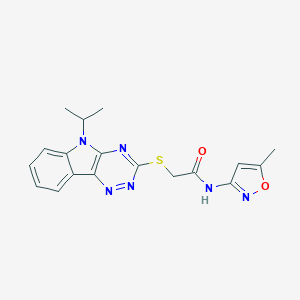
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)
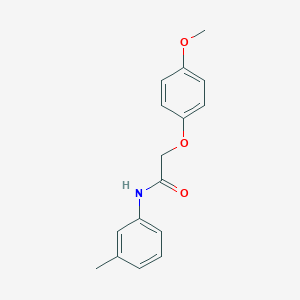
![Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-](/img/structure/B240908.png)
![7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one](/img/structure/B240909.png)